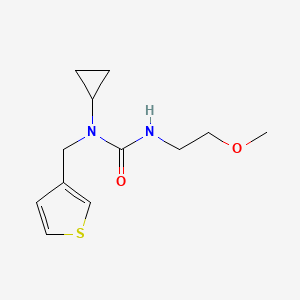
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been studied for its potential applications in the field of medicine. It is a urea derivative that has shown promise as a therapeutic agent due to its unique chemical structure and properties. In
Scientific Research Applications
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested against various types of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been tested for its anti-inflammatory properties and has shown promise as a therapeutic agent for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation in the body.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, reduce inflammation in the body, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is its low toxicity and good bioavailability. This makes it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are many future directions for research on 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. One area of research could involve further optimization of the synthesis method to improve yield and scalability. Another area of research could involve testing the compound in animal models of cancer and other diseases to determine its efficacy and safety. Additionally, further research could be done to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, research could be done to improve the solubility of the compound in water, which would make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of cyclopropylamine with 2-methoxyethyl isocyanate and thiophen-3-ylmethyl isocyanate. The reaction takes place under controlled conditions and yields the desired product in good yield and purity. The synthesis method of this compound has been optimized to ensure reproducibility and scalability.
properties
IUPAC Name |
1-cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-6-5-13-12(15)14(11-2-3-11)8-10-4-7-17-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKIBMOVFOKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N(CC1=CSC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

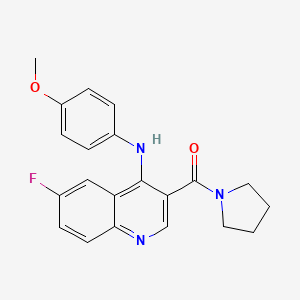
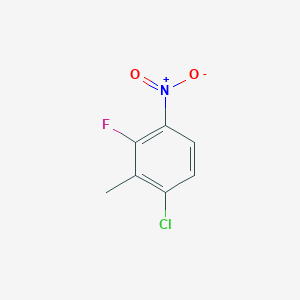
![(NZ)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B2899616.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
![N-(2-methoxy-5-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2899624.png)
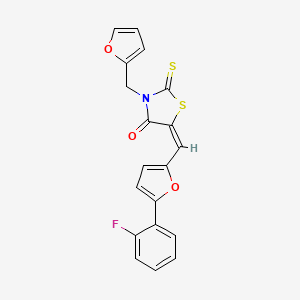
![N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2899627.png)
![2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2899629.png)
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)
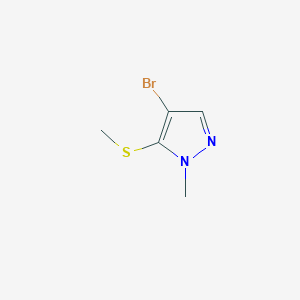
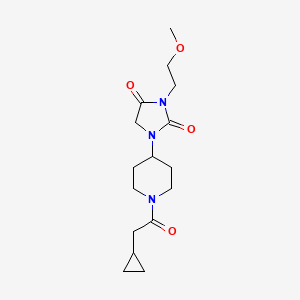
![N1-(3,4-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2899635.png)